molecular formula C23H24N4O4 B12176749 N-[2-({[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-4-carboxamide

N-[2-({[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-4-carboxamide

Cat. No.: B12176749
M. Wt: 420.5 g/mol
InChI Key: OIZPKTANPRSVDH-UHFFFAOYSA-N
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Description

N-[2-({[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-4-carboxamide is a complex organic compound with a unique structure that combines an indole core with a pyrrolidinone and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-({[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-4-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the indole core, followed by the introduction of the pyrrolidinone and methoxyphenyl groups through a series of reactions such as amide bond formation and carbonylation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-({[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-[2-({[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate its interactions with biological macromolecules.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[2-({[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives and pyrrolidinone-containing molecules. Examples include:

Uniqueness

What sets N-[2-({[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-4-carboxamide apart is its specific combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C23H24N4O4

Molecular Weight

420.5 g/mol

IUPAC Name

N-[2-[[1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]amino]ethyl]-1H-indole-4-carboxamide

InChI

InChI=1S/C23H24N4O4/c1-31-20-8-3-2-7-19(20)27-14-15(13-21(27)28)22(29)25-11-12-26-23(30)17-5-4-6-18-16(17)9-10-24-18/h2-10,15,24H,11-14H2,1H3,(H,25,29)(H,26,30)

InChI Key

OIZPKTANPRSVDH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CC(CC2=O)C(=O)NCCNC(=O)C3=C4C=CNC4=CC=C3

Origin of Product

United States

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